molecular formula C21H16N4O3S B275021 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide

Cat. No. B275021
M. Wt: 404.4 g/mol
InChI Key: FXWDBJPXNMSNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OTAVA-BB 1209229 and is a thienopyrimidine derivative.

Mechanism of Action

The mechanism of action of 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various cell types. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that it may not be readily available in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its effects on different types of cancer cells and explore its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide involves the reaction of 5-phenylthieno[2,3-d]pyrimidine-4,6(1H,5H)-dione with phenyl isocyanate in the presence of acetic anhydride. This reaction leads to the formation of the intermediate compound, which is then treated with acetic anhydride and acetic acid to yield the final product.

Scientific Research Applications

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C21H16N4O3S

Molecular Weight

404.4 g/mol

IUPAC Name

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C21H16N4O3S/c26-17(24-21(28)23-15-9-5-2-6-10-15)11-25-13-22-19-18(20(25)27)16(12-29-19)14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H2,23,24,26,28)

InChI Key

FXWDBJPXNMSNCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC(=O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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